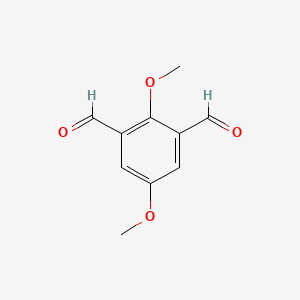

2,5-Dimethoxybenzene-1,3-dicarbaldehyde

Description

Nomenclature and Chemical Identity

The systematic naming of organic compounds is crucial for unambiguous communication in science. The compound in focus is identified by specific nomenclature and a unique molecular formula that defines its elemental composition.

IUPAC Naming Conventions and Common Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2,5-dimethoxybenzene-1,3-dicarbaldehyde . While this formal name is precise, various synonyms may be encountered in chemical literature and databases. One common synonym is 2,5-dimethoxyisophthalaldehyde. The compound is registered under the CAS number 25224-72-0, which serves as a unique identifier.

Molecular Formula: C10H10O4

The molecular formula of this compound is C10H10O4 . This formula indicates that each molecule is composed of ten carbon atoms, ten hydrogen atoms, and four oxygen atoms. The calculated molecular weight of this compound is approximately 194.18 g/mol .

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym | 2,5-dimethoxyisophthalaldehyde |

| CAS Number | 25224-72-0 |

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

Structural Characteristics and Isomeric Context

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical properties. Understanding the structure of this compound and its relationship with its isomers is fundamental to appreciating its chemical behavior.

Positional Isomerism and Distinct Structural Features Compared to 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde

Positional isomerism is a key concept when discussing the structure of substituted benzenes. This compound has a well-known positional isomer, 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde (also known as 2,5-dimethoxyterephthalaldehyde), with the CAS number 7310-97-6. sigmaaldrich.com Both isomers share the same molecular formula (C10H10O4) but differ in the attachment points of the carbaldehyde groups.

In the 1,3-isomer (meta-substituted), the carbaldehyde groups are positioned with one carbon atom separating them on the benzene (B151609) ring. In contrast, the 1,4-isomer (para-substituted) has its carbaldehyde groups positioned directly opposite each other on the ring. researchgate.net This difference in substitution pattern leads to distinct molecular symmetries and, consequently, different physical and chemical properties. For instance, the 1,4-isomer possesses a higher degree of symmetry, which can influence its crystal packing and melting point. researchgate.net The crystal structure of the 1,4-isomer has been reported to be triclinic. researchgate.net While detailed crystallographic data for the 1,3-isomer is less commonly available, the inherent asymmetry compared to its 1,4-counterpart is a defining structural feature.

| Feature | This compound | 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde |

|---|---|---|

| Substitution Pattern | 1,3- (meta) | 1,4- (para) |

| Symmetry | Lower | Higher |

| CAS Number | 25224-72-0 | 7310-97-6 |

Overview of Research Significance in Synthetic and Supramolecular Chemistry

The presence of multiple reactive functional groups—the two aldehyde moieties and the electron-rich aromatic ring—makes this compound and its isomer valuable building blocks in organic synthesis and materials science.

The aldehyde groups can readily participate in a variety of chemical reactions, such as condensations, to form larger, more complex molecules. For instance, its isomer, 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde, has been utilized as a reactant in the synthesis of polymeric Schiff bases through polycondensation reactions with aliphatic or aromatic diamines. sigmaaldrich.com It has also been used to synthesize other complex organic molecules via reactions like the Knoevenagel condensation. sigmaaldrich.com The reactivity of the aldehyde groups in the 1,3-isomer is expected to be similar, offering pathways to a different set of molecular architectures due to the different orientation of the reactive sites.

In the realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, compounds like these can act as versatile building blocks for the construction of larger, self-assembled structures. The specific geometry and electronic properties of this compound can direct the formation of unique supramolecular assemblies. While the broader field of supramolecular chemistry has seen extensive use of benzene-based building blocks, the specific applications of the 1,3-dicarbaldehyde derivative are an area of ongoing research. The distinct spatial arrangement of its functional groups compared to its 1,4-isomer suggests that it could be a valuable component in the design of novel supramolecular polymers, metal-organic frameworks (MOFs), and other complex architectures with tailored properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25224-72-0 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2,5-dimethoxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C10H10O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-6H,1-2H3 |

InChI Key |

HMBCIACSLAPKEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)C=O)OC)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethoxybenzene 1,3 Dicarbaldehyde

General Strategies for Aromatic Diformylation

The introduction of two aldehyde groups onto an aromatic ring can be accomplished through several methods. The choice of method is highly dependent on the electronic nature of the substrate and the desired regiochemical outcome.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netsemanticscholar.org The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. researchgate.netchemspider.com This reagent is a relatively weak electrophile that readily attacks activated aromatic rings.

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.

Electrophilic Aromatic Substitution: The electron-rich benzene (B151609) ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the aryl aldehyde. researchgate.net

For substituted benzenes like 1,4-dimethoxybenzene (B90301), the methoxy (B1213986) groups are strongly activating, making the ring highly nucleophilic and a suitable substrate for this reaction. However, they are also strongly ortho, para-directing. This presents a significant challenge for synthesizing the 1,3-dicarbaldehyde isomer. Electrophilic attack on 1,4-dimethoxybenzene is expected to occur at the positions ortho to the methoxy groups (positions 2, 3, 5, and 6). Mono-formylation typically yields 2,5-dimethoxybenzaldehyde. Achieving diformylation is difficult, and reports suggest that the Vilsmeier-Haack reaction on 1,4-dimethoxybenzene is often low-yielding or fails altogether. The combination of electronic deactivation after the first formylation and steric hindrance makes the introduction of a second formyl group at the adjacent ortho position (to create the 1,3-dialdehyde pattern) synthetically unfeasible via this direct method.

A more powerful and regiochemically precise alternative to classical electrophilic substitution is the use of organolithium chemistry. thieme-connect.de This approach involves the deprotonation of an aromatic C-H bond with a strong organolithium base (e.g., n-butyllithium) to form a highly nucleophilic aryllithium species. This intermediate can then be "quenched" with an electrophile, such as DMF, to introduce a formyl group. commonorganicchemistry.com

Two primary strategies are employed:

Directed ortho-Metalation (DoM): In this method, a substituent on the benzene ring, known as a directing metalation group (DMG), coordinates to the lithium base and directs deprotonation to the adjacent ortho position. Methoxy groups are effective DMGs. However, achieving a double ortho-lithiation on 1,4-dimethoxybenzene to create a 2,6-dilithio species is challenging due to charge repulsion and steric factors.

Lithium-Halogen Exchange: This is an extremely rapid and often preferred method for generating aryllithium reagents. harvard.edu It involves treating an aryl halide (bromide or iodide) with an alkyllithium reagent. The exchange is typically faster than C-H deprotonation or nucleophilic addition. harvard.edu This method is particularly valuable for creating specific substitution patterns that are inaccessible by other means, as the position of the lithium atom is determined by the initial position of the halogen.

For the synthesis of 2,5-Dimethoxybenzene-1,3-dicarbaldehyde, a lithium-halogen exchange strategy offers the most plausible and controllable route.

Precursor Selection and Synthetic Pathways to Dimethoxybenzene Derivatives

Given the regiochemical constraints, a direct diformylation of 1,4-dimethoxybenzene is not viable for producing the 1,3-dicarbaldehyde. A more strategic, multi-step pathway is required, starting with the same precursor but using halogenation to control the subsequent functionalization sites.

A proposed synthetic pathway is as follows:

Dibromination of 1,4-Dimethoxybenzene: The first step involves the selective dibromination of 1,4-dimethoxybenzene at the 2 and 5 positions to produce 1,4-Dibromo-2,5-dimethoxybenzene . This key intermediate has the correct substitution pattern, with the bromine atoms serving as handles for the subsequent formylation steps. Efficient and environmentally friendlier methods for this bromination have been developed, including solventless procedures using sodium bromide and Oxone®. chemspider.com

Double Lithium-Halogen Exchange: The dibrominated intermediate is then subjected to a double lithium-halogen exchange. Treatment with at least two equivalents of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) replaces both bromine atoms with lithium, generating a transient 2,5-dilithio-1,4-dimethoxybenzene species. nih.govresearchgate.net

Diformylation by Quenching: The highly reactive dilithiated intermediate is then quenched in situ with at least two equivalents of a suitable formylating electrophile, most commonly DMF. thieme-connect.de The nucleophilic attack of the aryllithium carbons on the DMF, followed by acidic workup, yields the final target molecule, This compound .

This halogen-dance-and-quench strategy effectively circumvents the electronic directing effects of the methoxy groups, allowing the formyl groups to be installed at the desired 1 and 3 positions.

Optimization of Reaction Parameters for Yield and Selectivity

The success of the lithium-halogen exchange and subsequent formylation is highly dependent on careful control of reaction parameters. While specific optimization data for the synthesis of this compound is not widely published, principles can be drawn from analogous ortho-lithiation and formylation reactions. researchgate.netodu.edu Key parameters include the choice of base, solvent, temperature, and order of addition.

Table 1: Factors Influencing Yield and Selectivity in Aromatic Lithiation-Formylation Reactions (Analogous Systems)

| Parameter | Condition | General Effect on Reaction Outcome |

|---|---|---|

| Organolithium Reagent | n-BuLi vs. s-BuLi vs. t-BuLi | Reactivity and basicity increase from n-BuLi to t-BuLi. t-BuLi is often faster for lithium-halogen exchange but can be less selective and prone to side reactions if not controlled. n-BuLi is commonly used for its balance of reactivity and handling. |

| Solvent | Diethyl ether vs. THF vs. Non-polar hydrocarbons | Coordinating solvents like tetrahydrofuran (B95107) (THF) are essential to solvate the organolithium species and increase reactivity. However, THF can be deprotonated by strong bases at temperatures above -40 °C. Diethyl ether is a common alternative. |

| Temperature | -78 °C vs. -40 °C vs. 0 °C | Low temperatures (typically -78 °C, a dry ice/acetone bath) are critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent (THF). It also helps control the exothermicity of the lithium-halogen exchange. |

| Addition Order | Normal vs. Inverse Addition | Inverse addition (adding the lithiated species to the electrophile) can sometimes improve yields by ensuring the electrophile is always in excess, minimizing side reactions of the organolithium reagent. However, for difunctionalization, adding the electrophile to the dilithiated species is standard. |

| Additives | TMEDA (Tetramethylethylenediamine) | TMEDA is a Lewis base that can chelate to the lithium cation, breaking up organolithium aggregates and increasing the basicity and reactivity of the reagent. This can accelerate both C-H deprotonation and lithium-halogen exchange. |

Precise control of stoichiometry is also crucial. A slight excess of the alkyllithium reagent is needed to ensure complete conversion of the dibromo-precursor, and a corresponding excess of DMF is required to formylate both positions of the dilithiated intermediate.

Emerging Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry emphasizes the development of more environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.

Solventless Reactions: The initial bromination of 1,4-dimethoxybenzene can be performed under solvent-free conditions by grinding the solid reactants, which reduces the use of hazardous halogenated solvents. chemspider.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles. youtube.com While organolithium reactions are not typically performed in standard microwave reactors due to safety concerns with flammable solvents, other formylation methods like the Duff or Vilsmeier-Haack reactions can be significantly enhanced by microwave assistance, potentially offering alternative, albeit less regioselective, routes under optimized conditions. rsc.orgresearchgate.net

Greener Reagents: Research into Vilsmeier-Haack chemistry has led to the development of greener methods for preparing the Vilsmeier reagent itself. For instance, using phthaloyl dichloride instead of the more hazardous POCl₃ or SOCl₂ allows for the byproduct, phthalic anhydride, to be recovered by simple filtration, improving the atom economy and reducing toxic waste. researchgate.netscirp.orgscirp.org

Reactivity and Chemical Transformations of 2,5 Dimethoxybenzene 1,3 Dicarbaldehyde

Condensation Reactions for Complex Structure Formation

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. For 2,5-dimethoxybenzene-1,3-dicarbaldehyde, the aldehyde groups are prime participants in such reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a fundamental and widely utilized transformation. nih.govorientjchem.org This condensation reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (-C=N-). nih.govjconsortium.com Given that this compound possesses two aldehyde groups, it can react with two equivalents of a primary amine to form a di-imine.

The general mechanism involves the attack of the primary amine on the carbonyl group, forming a carbinolamine intermediate. This is followed by the elimination of a water molecule to create the stable imine product. nih.gov This reaction is typically reversible and can be catalyzed by either acid or base. orientjchem.org

| Reactant 1 | Reactant 2 | Product Type | Bond Formed |

| This compound | Primary Amine (e.g., Aniline) | Di-Schiff Base (Di-imine) | C=N |

This table illustrates the formation of a di-Schiff base from the reaction of this compound with a primary amine.

When this compound is reacted with a molecule containing two or more primary amine groups (a polyamine), a polycondensation reaction can occur. This process leads to the formation of polymeric chains or complex cage-like structures. Each aldehyde group on the benzene (B151609) ring can react with an amine group, allowing the molecule to act as a monomeric unit that links multiple polyamine molecules together. For instance, the reaction with a diamine, such as ethylenediamine, would result in a linear polymer chain where the aromatic units are connected by di-imine bridges. The formation of these complex structures is often thermodynamically controlled, allowing for the self-assembly of sophisticated architectures. nih.gov

| Monomer 1 | Monomer 2 | Polymer Type | Repeating Linkage |

| This compound | Diamine (e.g., Ethylenediamine) | Polyimine (Poly-Schiff Base) | -[C=N-R-N=C]- |

This table shows the polycondensation reaction leading to a polymeric Schiff base.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine like piperidine (B6355638) or pyridine. wikipedia.orgsigmaaldrich.comyoutube.com Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), such as those found in diethyl malonate or malonic acid. wikipedia.orgyoutube.com The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov This is followed by a dehydration step to yield a stable α,β-unsaturated product. sigmaaldrich.com

As an aromatic dialdehyde (B1249045), this compound is a suitable substrate for the Knoevenagel condensation. wikipedia.orgnih.gov Each aldehyde group can potentially react with an active methylene compound. This allows for the formation of products where both aldehyde groups have been converted to a new carbon-carbon double bond, extending the conjugation of the system. The specific products formed can be controlled by the stoichiometry of the reactants. Such reactions are valuable for producing functional polymers and fine chemicals. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| This compound | Malononitrile (B47326) | Piperidine | α,β-unsaturated dinitrile |

| This compound | Diethyl malonate | Pyridine | α,β-unsaturated diester |

This table outlines potential Knoevenagel condensation reactions with this compound.

Schiff Base Formation with Primary Amines

Derivatization for Advanced Molecular Architectures

The aldehyde functional groups of this compound serve as versatile handles for derivatization, enabling its incorporation into a wide array of advanced molecular structures.

Multidentate ligands are crucial in coordination chemistry for the synthesis of stable metal complexes. This compound is an excellent precursor for such ligands. Through Schiff base condensation with amines that contain additional donor atoms (like oxygen, sulfur, or other nitrogens), complex ligands with multiple binding sites can be created. worktribe.com For example, reacting the dialdehyde with two equivalents of 2-aminophenol (B121084) would yield a di-imine ligand capable of binding metal ions through both the imine nitrogen and the phenolic oxygen atoms. The geometry of the dialdehyde pre-organizes the donor atoms, which can lead to the formation of specific multi-metallic complexes. worktribe.com

The aldehyde groups of this compound can be transformed into a variety of other functional groups, further expanding its synthetic utility. Common interconversions include:

Oxidation : The aldehyde groups can be oxidized to carboxylic acid groups using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 2,5-dimethoxybenzene-1,3-dicarboxylic acid.

Reduction : The aldehyde groups can be reduced to primary alcohols. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the dialdehyde to 2,5-dimethoxy-1,3-bis(hydroxymethyl)benzene.

Wittig Reaction : The Wittig reaction can convert the aldehyde groups into alkene functionalities. By reacting the dialdehyde with a phosphorus ylide, carbon-carbon double bonds are formed, providing a route to vinyl-substituted aromatic compounds.

Reductive Amination : This reaction converts the aldehydes into amines. The process involves the initial formation of a Schiff base with an amine, followed by in-situ reduction of the imine to an amine, often using reagents like sodium cyanoborohydride (NaBH₃CN).

These transformations allow for the synthesis of a diverse range of derivatives from the parent dialdehyde.

Applications in Supramolecular Chemistry and Coordination Compounds

Principles of Self-Assembly Utilizing 2,5-Dimethoxybenzene-1,3-dicarbaldehyde

Self-assembly is a process where molecules spontaneously organize into stable, well-defined structures through non-covalent interactions. nih.gov For this compound, the key drivers of this process are the specific intermolecular forces that dictate how individual molecules recognize and arrange themselves into a larger, ordered ensemble. The predictable nature of these interactions allows for the rational design of complex architectures. nih.gov

The formation of supramolecular structures is governed by a variety of non-covalent interactions, which, although individually weak, collectively provide the stability for the assembled entity. nih.govscielo.br Key among these are hydrogen bonding and π-π stacking. scielo.brrsc.org

Hydrogen Bonding: While this compound itself does not possess strong hydrogen bond donors, its aldehyde oxygen atoms can act as hydrogen bond acceptors. More significantly, when it is converted into derivatives, such as Schiff bases (imines), the resulting molecules often contain N-H or O-H groups that can participate in extensive hydrogen bonding networks, directing the formation of columnar or layered structures. rsc.org

π-π Stacking: The electron-rich aromatic ring of the molecule is prone to π-π stacking interactions. nih.gov These interactions involve the face-to-face or offset stacking of benzene (B151609) rings, driven by a combination of electrostatic and van der Waals forces. The presence of methoxy (B1213986) substituents modifies the electron density of the ring, influencing the strength and geometry of these stacking interactions, which are crucial for the formation of one-dimensional stacks or columns. acs.orgacs.org

| Interaction Type | Participating Groups on this compound | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Aldehyde Carbonyl Oxygen | Directional control, stabilization of 2D/3D networks |

| π-π Stacking | Benzene Ring | Formation of columnar structures, stabilization of layers |

| Dipole-Dipole | Methoxy and Aldehyde Groups | Fine-tuning of molecular orientation |

| van der Waals Forces | Entire Molecule | Overall packing and stabilization |

Formation of Cryptands and Macrocyclic Systems

The two aldehyde groups of this compound make it an ideal precursor for the synthesis of macrocycles and cryptands through condensation reactions with appropriate amine-containing linker molecules.

Cryptands are three-dimensional, cage-like molecules capable of encapsulating ions or small molecules. A powerful method for their synthesis is the template-directed [2+3] Schiff base condensation. ias.ac.inresearchgate.net In this approach, a metal ion, such as silver(I), acts as a template, organizing the reacting components—three molecules of a dialdehyde (B1249045) and two molecules of a tripodal triamine (like tris(2-aminoethyl)amine)—into the correct orientation for cyclization.

The reaction proceeds via the formation of imine (C=N) bonds between the aldehyde groups of this compound and the primary amine groups of the triamine. The Ag(I) ion coordinates to the nitrogen atoms of the amine, holding the reactants in close proximity and promoting the high-yield formation of the complex cage structure. ias.ac.in Subsequent reduction of the imine bonds can yield a more stable, saturated cryptand.

Supramolecular chemistry enables the construction of discrete, finite architectures with well-defined shapes and sizes, such as molecular squares, prisms, and cages. nih.govsemanticscholar.org This is achieved by combining linear or angular "building blocks" (linkers) with multi-coordinating "nodes" (corners).

This compound, with its two reactive groups positioned at a ~120° angle on the benzene ring, can function as an angular linker. Through Schiff base formation with diamines or coordination of its derivatives to metal ions, it can be incorporated into a variety of two- and three-dimensional ensembles. The final geometry of the assembly is dictated by the combination of the linker's angle and the preferred coordination geometry of the metal ion node. nih.gov

Coordination Chemistry with Transition Metal Ions (e.g., Ag(I))

Schiff base ligands derived from this compound are excellent chelators for a wide range of transition metal ions. cibtech.orgoaji.net The condensation of the dialdehyde with primary amines produces ligands containing imine nitrogen atoms, which are effective donor sites for metal coordination. sapub.orgnih.gov

The resulting metal complexes can vary from simple mononuclear species to complex polynuclear structures like bimetallic macrocycles. indexcopernicus.com Silver(I), for instance, readily coordinates to the nitrogen atoms of imine-containing macrocycles. tandfonline.comnih.gov The coordination environment around the metal ion is determined by the denticity of the ligand and the nature of the metal itself. The methoxy groups on the benzene ring can also play a secondary role, influencing the electronic properties of the ligand and potentially participating in weaker interactions with the metal center.

| Transition Metal Ion | Typical Coordination Geometry | Potential Complex Type with Ligands from this compound |

|---|---|---|

| Silver(I) | Linear, Trigonal Planar, Tetrahedral | Dinuclear Macrocycles, Coordination Polymers tandfonline.comnih.gov |

| Copper(II) | Square Planar, Octahedral | Mononuclear or Binuclear Complexes |

| Nickel(II) | Square Planar, Octahedral | Macrocyclic Complexes uokerbala.edu.iq |

| Zinc(II) | Tetrahedral | Coordination Cages |

| Cobalt(II) | Tetrahedral, Octahedral | Mononuclear or Polynuclear Complexes uokerbala.edu.iq |

Development of Functional Supramolecular Materials

The ability to construct well-defined supramolecular architectures from this compound opens pathways to new functional materials. The properties of these materials are emergent, arising from the collective behavior of the assembled molecules rather than the individual components.

Theoretical and Computational Investigations on 2,5 Dimethoxybenzene 1,3 Dicarbaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2,5-Dimethoxybenzene-1,3-dicarbaldehyde. These methods model the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting molecular geometries and a variety of electronic properties. DFT calculations for dimethoxybenzene derivatives typically involve optimizing the molecular geometry to find the lowest energy conformation. nih.gov

These calculations can predict key structural parameters. For instance, in related dimethoxybenzene compounds, DFT has been used to determine bond lengths, bond angles, and dihedral angles. nih.gov The planarity of the phenyl ring and the orientation of the methoxy (B1213986) and dicarbaldehyde substituent groups are crucial aspects of the molecule's structure that can be elucidated through these computational methods. nih.gov

Various functionals, such as B3LYP and PBE, combined with different basis sets like 6-311G(d,p) or def2-TZVP, are employed to achieve a balance between computational cost and accuracy. nih.govresearchgate.net The choice of functional and basis set can influence the calculated total energy and electronic properties. nih.gov For example, studies on similar molecules have shown that hybrid functionals like B3LYP often provide lower total energy values compared to others, indicating a more stable predicted structure. nih.gov

Table 1: Illustrative DFT Calculation Parameters for Dimethoxybenzene Derivatives

| Parameter | Functional | Basis Set | Property Calculated |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-311G(d,p) | Bond lengths, bond angles |

| Electronic Energy | PBE0 | def2-TZVP | Total energy, orbital energies |

This table is illustrative and shows typical parameters used in DFT studies of related compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity for the molecule to engage in chemical reactions. In computational studies of related trimethoxybenzaldehyde derivatives, a narrow frontier orbital gap has been associated with charge transfer interactions within the molecule and high chemical reactivity. nih.govnih.gov

The distribution of electron density in the HOMO and LUMO orbitals can also predict the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and methoxy groups, while the LUMO would likely be concentrated on the electron-withdrawing dicarbaldehyde groups.

Table 2: Representative Frontier Molecular Orbital Energies from a Related Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -0.26751 |

| LUMO | -0.18094 |

Note: These values are for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serve as an illustrative example of typical FMO energies calculated via DFT. nih.gov

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be used to predict the reactivity of this compound. By calculating various chemical reactivity descriptors derived from the HOMO and LUMO energies, such as chemical hardness, softness, chemical potential, and the electrophilicity index, researchers can gain a quantitative understanding of the molecule's reactive nature. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. MEP surfaces illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and methoxy groups, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the aldehyde groups and the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic attack. nih.gov

Prediction of Spectroscopic Characteristics

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including NMR and IR spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov This is achieved by calculating the isotropic magnetic shielding tensors for each nucleus and comparing them to a reference compound like tetramethylsilane (B1202638) (TMS). nih.gov Such predictions can be invaluable in interpreting experimental NMR spectra and confirming the structure of the synthesized compound.

Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated. These computations help in the assignment of vibrational modes observed in experimental IR and Raman spectra. By analyzing the computed vibrational frequencies, one can identify characteristic peaks corresponding to specific functional groups, such as the C=O stretching of the aldehyde groups and the C-O stretching of the methoxy groups.

Table 3: Predicted ¹H NMR Chemical Shifts for Protons in a Similar Chemical Environment

| Proton Type | Approximate Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.05 |

Note: These are predicted chemical shifts for 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) and are provided for illustrative purposes. chegg.com

Crystal Structure Prediction and Analysis of Intermolecular Forces

Analysis of the molecular structure suggests that intermolecular forces such as C-H···O hydrogen bonds and π–π stacking interactions would play a significant role in the crystal packing. nih.gov In the crystal structures of related dimethoxybenzene derivatives, these types of interactions are commonly observed to stabilize the crystal lattice. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts, providing insights into the nature and strength of the interactions that govern the solid-state architecture. nih.gov Terahertz spectroscopy, in conjunction with quantum mechanical simulations, can also be used to probe the low-frequency vibrational modes associated with these intermolecular forces. unimore.it

Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR data for 2,5-Dimethoxybenzene-1,3-dicarbaldehyde could be found.

Infrared (IR) Spectroscopy

No published IR spectral data for this compound could be found.

High-Resolution Mass Spectrometry

No published high-resolution mass spectrometry data for this compound could be found.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

No published single-crystal X-ray diffraction data or crystal structure for this compound could be located.

Powder X-ray Diffraction (PXRD)

No published powder X-ray diffraction data for this compound could be found.

Due to the unavailability of the necessary scientific data for "this compound," it is not possible to provide a detailed and accurate article based on the requested outline.

Microscopy Techniques for Morphological Analysis of Derived Materials (e.g., SEM, TEM)

The morphological characteristics of polymeric and crystalline materials derived from this compound, such as Covalent Organic Frameworks (COFs), are pivotal to their functional properties, including catalytic activity, adsorption capacity, and separation efficiency. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful and indispensable techniques for elucidating these micro and nanostructural details.

Detailed research findings on materials derived from analogous dialdehydes demonstrate the utility of these microscopy techniques. For example, studies on COFs synthesized through similar Schiff base reactions—a common reaction for dialdehydes—reveal a range of morphologies that are highly dependent on the chosen monomers and reaction conditions. While specific data for materials derived from this compound is not extensively reported in publicly available literature, the expected findings from an SEM and TEM analysis can be summarized based on analogous systems.

The following interactive table outlines the typical morphological data obtained for materials derived from dialdehyde (B1249045) precursors, illustrating the kind of information that SEM and TEM provide.

| Material Derivative (Hypothetical) | Microscopy Technique | Observed Morphological Characteristics |

| COF-A from this compound | SEM | Interconnected nanofibrous network with high surface area. |

| COF-A from this compound | TEM | Confirmation of porous structure with uniform channel-like pores. |

| Polymer-B from this compound | SEM | Aggregated spherical microparticles with a diameter range of 1-5 µm. |

| Polymer-B from this compound | TEM | Dense, non-porous internal structure within the spherical particles. |

| Crystalline Material-C from this compound | SEM | Well-defined, rod-like crystalline structures with lengths up to 10 µm. |

| Crystalline Material-C from this compound | HR-TEM | Visible lattice fringes confirming the high crystallinity of the material. |

Future Research Directions and Emerging Applications

Exploration as a Building Block for Novel Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for numerous applications. rhhz.netnih.gov The utility of aromatic dialdehydes as monomers for COF synthesis is well-established. researchgate.netgoogle.com

The synthesis of COFs relies on the principles of reticular chemistry, where molecular building blocks are stitched together via strong covalent bonds to form extended, porous networks. nih.gov The geometry of these building blocks dictates the topology of the resulting framework. For instance, the linear monomer 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde has been successfully used to construct COFs with predictable, often layered, hexagonal or tetragonal structures when combined with complementary triangular or linear linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene). researchgate.netgoogle.com

By analogy, 2,5-Dimethoxybenzene-1,3-dicarbaldehyde can serve as a "bent" or angular building block. Key design principles for its use in COF synthesis would include:

Reaction Chemistry: The polycondensation reaction between the aldehyde groups and multitopic amines to form imine linkages is the most common and robust method for constructing aldehyde-based COFs.

Linker Selection: Combining the 120° angular geometry of the 1,3-dicarbaldehyde with linear (e.g., p-phenylenediamine) or triangular (e.g., 1,3,5-tris(4-aminophenyl)benzene) amine linkers would be expected to yield novel network topologies distinct from those produced by its linear 1,4-isomer.

Crystallinity Control: Achieving high crystallinity is crucial for COF applications. nih.govacs.org This often requires careful selection of solvents, temperature, and catalysts (typically an acid like acetic acid or scandium(III) triflate) to ensure the reversibility of the imine bond formation, which allows for error correction and the growth of an ordered framework.

The resulting COFs would possess a structure influenced by the inherent angularity of the monomer, potentially leading to more complex and interpenetrated three-dimensional networks rather than simple two-dimensional layered structures.

Before undertaking extensive synthetic work, computational methods can be employed to predict the structures and properties of hypothetical COFs derived from this compound. rsc.org Computational materials science offers powerful tools to screen potential structures and guide experimental efforts. researchgate.net

Theoretical approaches would involve:

Structure Prediction: Using molecular mechanics or density functional theory (DFT), potential crystal structures can be built by combining the 1,3-dicarbaldehyde monomer with various amine linkers. These simulations can predict the most energetically favorable packing arrangements and network topologies.

Porosity Analysis: Once a hypothetical structure is generated, its key textural properties can be calculated. This includes the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. These predictions are vital for assessing the material's suitability for applications like gas storage.

Functionality Assessment: The presence of methoxy (B1213986) groups and imine linkages within the pore walls introduces specific functionalities. Grand Canonical Monte Carlo (GCMC) simulations can be used to model the interaction of the COF with various guest molecules (e.g., CO₂, CH₄), predicting adsorption isotherms and selectivities. The electron-rich nature of the dimethoxybenzene ring could impart specific electronic or catalytic properties that can also be modeled.

These theoretical studies would provide crucial insights into how the monomer's geometry and functional groups translate into macroscopic material properties.

The inherent porosity, high stability, and functionalizable nature of COFs make them prime candidates for applications in gas storage, separations, and heterogeneous catalysis. rhhz.netresearchgate.net COFs constructed from this compound could be particularly advantageous:

Gas Adsorption and Separation: COFs are promising materials for storing gases like hydrogen and methane (B114726) and for capturing carbon dioxide. nih.gov The methoxy groups on the benzene (B151609) ring are polar and can enhance the affinity for CO₂ through dipole-quadrupole interactions, potentially leading to high CO₂ uptake and selectivity over other gases like N₂. acs.org The specific pore architecture derived from the bent monomer could offer unique size-sieving capabilities for gas separations.

Catalysis: The ordered pores of COFs can host catalytic sites. mdpi.com The imine linkages and aromatic rings can coordinate with metal ions, creating single-site heterogeneous catalysts. The methoxy groups could also influence the electronic environment of these catalytic sites, tuning their activity and selectivity. The defined pore size can impart size-selectivity for substrates, mimicking the function of enzymes. mdpi.com

| Potential Application | Key Enabling Feature of the COF |

| CO₂ Capture | High surface area; polar methoxy groups enhancing CO₂ affinity. |

| Gas Separation | Uniform, tunable pore size for molecular sieving. |

| Heterogeneous Catalysis | Ordered channels for reactant diffusion; ability to embed catalytic sites (e.g., metal ions). |

Development of Photoactive and Emissive Materials Based on Its Derivatives

Aromatic aldehydes are versatile precursors for synthesizing larger conjugated systems with interesting optical and electronic properties. rsc.org By reacting the two aldehyde functionalities of this compound, novel photoactive and emissive materials could be developed.

For example, condensation reactions with compounds containing active methylene (B1212753) groups (like malononitrile (B47326) or phenylacetonitrile) via the Knoevenagel condensation can extend the π-conjugated system. The resulting derivatives would feature a central dimethoxybenzene core with vinyl dinitrile or stilbene-like arms. The electron-donating methoxy groups would be expected to raise the energy of the highest occupied molecular orbital (HOMO), thereby tuning the HOMO-LUMO gap and influencing the absorption and emission wavelengths. Such materials could find applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or as photosensitizers. nih.gov

Investigation in Bio-Inspired Systems and Biomimetic Chemistry

The reactivity of aldehydes toward amine groups is a fundamental transformation in biochemistry (e.g., Schiff base formation with lysine (B10760008) residues in proteins). This reactivity can be harnessed in bio-inspired material design. nih.gov this compound can act as a bifunctional cross-linking agent.

Potential research directions include:

Hydrogel Formation: Reaction with biopolymers rich in amine groups, such as chitosan (B1678972) or gelatin, could lead to the formation of cross-linked hydrogels for applications in tissue engineering or drug delivery.

Enzyme Immobilization: The dialdehyde (B1249045) could be used to covalently attach enzymes to solid supports, improving their stability and reusability for biocatalytic processes. scielo.org.mx

Self-Assembling Systems: In combination with specifically designed peptides or other biomolecules, the dialdehyde could drive the formation of complex, ordered supramolecular structures, mimicking biological self-assembly. acs.org

Application in Advanced Sensing Technologies and Molecular Recognition

The aldehyde functional group is a well-known target for chemical sensors. nih.govresearchgate.net The presence of two aldehyde groups in a fixed spatial orientation on the this compound scaffold offers opportunities for creating selective molecular receptors. acs.org

This molecule could be incorporated into sensor design in several ways:

Chemiresistive Sensors: As a component in a polymer film, its interaction with specific analytes could alter the film's conductivity. researchgate.net

Colorimetric and Fluorometric Sensors: The dialdehyde can react with a target analyte (e.g., a specific diamine) to form a new compound with a distinct color or fluorescence response. The pre-organized geometry of the two aldehyde groups could enforce high selectivity for analytes with complementary shapes and sizes, enabling molecular recognition. researchgate.net For example, the binding of a specific guest molecule could induce a conformational change that alters the electronic properties of the system, leading to a detectable optical signal.

Whole-Cell Biosensors: The compound could be used to probe biological systems where aldehyde recognition is important, or in the development of enzyme-based biosensors that can detect specific metabolites. nih.govnih.gov

The combination of two reactive sites on a rigid aromatic platform makes this compound a compelling building block for the rational design of next-generation sensors. nih.gov

Synthetic Methodology Development for Enhanced Sustainability and Scalability

The industrial production of fine chemicals such as this compound is increasingly governed by the principles of green chemistry, emphasizing the need for synthetic routes that are not only efficient but also environmentally benign and scalable. Future research in the synthesis of this compound is poised to focus on the development of methodologies that enhance sustainability by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.

A primary starting material for the synthesis of this compound is 1,3-dimethoxybenzene (B93181). The introduction of two formyl groups onto this aromatic ring at the 2 and 4 positions presents a significant challenge in terms of regioselectivity and efficiency. Traditional formylation methods, while effective in laboratory settings, often rely on harsh reagents and produce considerable waste, limiting their industrial scalability and environmental compatibility.

One of the most established methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comorganic-chemistry.orgchemistrysteps.com This reaction typically employs a phosphine-free reagent prepared from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.comchemistrysteps.com While effective, this method generates stoichiometric amounts of phosphate (B84403) waste, and the use of chlorinated reagents raises environmental concerns. Future research could explore the development of catalytic Vilsmeier-Haack systems that regenerate the active formylating species, thereby reducing waste. Additionally, replacing phosphorus oxychloride with a more benign activating agent would significantly improve the green profile of this synthesis.

Another classical approach to aromatic formylation is the Duff reaction, which utilizes hexamine as the formyl source. wikipedia.orguni.edu This method is generally considered inefficient and requires strongly electron-donating groups on the aromatic ring for successful formylation. wikipedia.org However, its potential for improved sustainability lies in the use of a relatively benign formylating agent. Research efforts could be directed towards enhancing the efficiency of the Duff reaction through the use of novel catalysts or reaction media, such as ionic liquids or deep eutectic solvents, which could facilitate product separation and catalyst recycling.

The Reimer-Tiemann reaction offers another pathway for the ortho-formylation of phenols, proceeding via a dichlorocarbene (B158193) intermediate generated from chloroform (B151607) in a basic medium. wikipedia.orgmychemblog.comunacademy.comlscollege.ac.in Given that 1,3-dimethoxybenzene is not a phenol, a demethylation step would be required, adding complexity to the synthesis. Moreover, the use of chloroform, a toxic and environmentally harmful solvent, is a significant drawback. Future research should focus on replacing chloroform with a safer source of the formyl group and developing milder reaction conditions.

More contemporary and sustainable approaches to aromatic aldehyde synthesis involve catalytic carbonylation reactions. unive.itresearchgate.net These methods utilize carbon monoxide as the C1 source, which is an abundant and inexpensive feedstock. Palladium-catalyzed formylation of aryl halides or triflates has shown promise, and recent advancements have explored the use of formic acid as a safer alternative to carbon monoxide. acs.orgrsc.org A potential sustainable route to this compound could involve a two-step process: di-halogenation of 1,3-dimethoxybenzene followed by a palladium-catalyzed di-carbonylation. Research in this area should aim to develop highly active and selective catalysts that can operate under mild conditions and be easily recovered and reused. The use of heterogeneous catalysts could simplify product purification and enhance the scalability of the process.

Furthermore, the principles of process intensification, such as the use of flow chemistry, could offer significant advantages for the synthesis of this compound. nih.gov Flow reactors can provide better control over reaction parameters, improve safety, and facilitate in-line purification, leading to higher yields and purity. The integration of catalytic systems within a flow process represents a promising avenue for developing a truly sustainable and scalable manufacturing process for this valuable chemical compound.

Future research should also explore the use of biocatalysis and renewable feedstocks for the synthesis of aromatic aldehydes. rsc.org While currently in the early stages of development for complex molecules like this compound, enzymatic transformations could offer unparalleled selectivity and environmental compatibility.

Q & A

Q. What are the recommended synthetic routes for 2,5-Dimethoxybenzene-1,3-dicarbaldehyde, and how can reaction conditions be optimized?

Answer: The synthesis of aromatic dialdehydes often involves formylation or oxidation strategies. For example, naphthalene-1,3-dicarbaldehyde derivatives can be synthesized via a hexamine-trifluoroacetic acid (TFA) reflux method, as demonstrated for 4-hydroxynaphthalene-1,3-dicarbaldehyde (reflux at 100°C for 5 hours with sulfuric acid addition to enhance yield) . Adapting this method, researchers could substitute α-naphthol with 2,5-dimethoxyphenol and optimize parameters (e.g., acid catalyst strength, temperature) to account for methoxy group steric effects. Characterization via H/C NMR and HRMS is critical to confirm purity and structure .

Q. How do substituent effects (e.g., methoxy groups) influence the reactivity of benzene-1,3-dicarbaldehyde derivatives?

Answer: Methoxy groups act as electron-donating substituents, altering electronic density and steric hindrance. In benzene-1,3-dicarbaldehyde analogs, substituents at the 2- and 5-positions can modulate intramolecular H-bonding and intermolecular interactions. For instance, 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde exhibits shorter H⋯O contacts (2.26–2.47 Å) compared to non-hydroxylated derivatives, enhancing crystallinity and stability . Researchers should perform DFT calculations or X-ray crystallography to map electronic and steric effects specific to 2,5-dimethoxy substitution .

Q. What are the best practices for characterizing dialdehydes, and how can conflicting spectral data be resolved?

Answer:

- NMR : Aldehyde protons typically resonate at δ 9.5–10.5 ppm. Methoxy groups appear as singlets near δ 3.8–4.0 ppm. Overlapping signals can be resolved using 2D techniques (HSQC, HMBC) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in 2-hydroxy-5-methylisophthalaldehyde structures .

- HRMS : Confirms molecular weight with <2 ppm error. Discrepancies in melting points or spectral data may arise from polymorphic forms or hydration states, requiring thermal (DSC) or solubility studies .

Advanced Research Questions

Q. How can this compound be utilized in covalent organic frameworks (COFs) for catalytic applications?

Answer: Dialdehydes are key precursors for COFs. For example, 2,5-dimethoxybenzene-1,4-dicarbaldehyde (DMTP) was used to synthesize TPB-DMTP-COF, a scaffold for enzyme immobilization (e.g., lipases for lipid synthesis) . Adapting this, the 1,3-isomer could form novel COFs with tris(4-aminophenyl)benzene (TPB), leveraging methoxy groups to enhance porosity and stability. Researchers should optimize Schiff-base condensation conditions (solvent, temperature) and characterize COFs via BET surface area analysis and PXRD .

Q. What role does this compound play in metal coordination chemistry, and how does this impact material properties?

Answer: Dialdehydes with hydroxyl/methoxy substituents act as polydentate ligands. For example, 2-hydroxy-5-methylisophthalaldehyde forms dicopper(II) complexes with applications in catalysis . The 2,5-dimethoxy variant could chelate transition metals (e.g., Cu, Fe) to design magnetic or photocatalytic materials. Researchers should explore solvent-dependent coordination modes (e.g., methanol vs. DMF) and analyze complexes via UV-Vis, EPR, and single-crystal XRD .

Q. How do peri-interactions in dialdehydes affect their supramolecular assembly and functional performance?

Answer: Intramolecular H-bonding and π-π stacking dictate packing and reactivity. In benzene-1,3-dicarbaldehyde, longer intermolecular H⋯O contacts (2.64–2.66 Å) vs. naphthalene analogs (2.30–2.36 Å) reduce crystallinity but enhance solubility . For 2,5-dimethoxy derivatives, methoxy groups may weaken H-bonding but improve thermal stability. Computational modeling (e.g., Hirshfeld surface analysis) paired with solvent-drop casting experiments can elucidate structure-property relationships .

Methodological Considerations Table

Q. Notes on Contradictions & Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.